N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide
Overview
Description
“N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold used in medicinal chemistry to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The pyrrolidine ring in “this compound” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, increases the three-dimensional (3D) coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Biological Evaluation in Antidepressant and Nootropic Agents
N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for their antidepressant and nootropic (cognitive enhancement) activities. Certain compounds within this class exhibited significant antidepressant activity in animal models, suggesting their potential use in the treatment of depression. Additionally, these compounds demonstrated nootropic effects, indicating possible applications in enhancing cognitive functions (Thomas et al., 2016).
Synthesis of N-Alkyl Derivatives
Research has been conducted on the synthesis of N-alkyl derivatives of 4-chloro-2-pyridine carboxamide, which is structurally related to this compound. These studies are fundamental for understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Pan Qing-cai, 2011).
Metabolism of Nicotinic Acid
Studies on the metabolism of nicotinic acid in humans and animals identified N-methyl-4-pyridone-5-carboxamide as a major urinary metabolite. Understanding the metabolism of such compounds can be crucial for developing drugs based on nicotinic acid and related structures (Chang & Johnson, 1961).
Development of Glycine Transporter 1 Inhibitors
Compounds structurally related to this compound have been identified as potent and orally available inhibitors of Glycine Transporter 1 (GlyT1). These findings are significant in the context of developing new treatments for neurological disorders, as GlyT1 plays a crucial role in the regulation of glycine levels in the nervous system (Yamamoto et al., 2016).
Future Directions
The future directions in the research of pyrrolidine compounds include the design of new pyrrolidine compounds with different biological profiles . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and pyrrolidine ring compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making them potential targets for N-methyl-2-(pyridin-4-yl)pyrrolidine-2-carboxamide.
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through the formation of hydrogen bonds or other types of molecular interactions . These interactions could lead to changes in the targets’ functions, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is known to modify physicochemical parameters and improve adme/tox results for drug candidates . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may exert a range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N-methyl-2-pyridin-4-ylpyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-12-10(15)11(5-2-6-14-11)9-3-7-13-8-4-9/h3-4,7-8,14H,2,5-6H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXGVFHDPJISCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCCN1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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